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molecular formula C11H10O2 B8494104 1-(Benzofuran-5-yl)propan-1-one

1-(Benzofuran-5-yl)propan-1-one

Cat. No. B8494104
M. Wt: 174.20 g/mol
InChI Key: IUCHNPMSYRHLJT-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

An ice-cooled mixture comprising N-methoxy-N-methylbenzofuran-5-carboxamide (1 g, 4.87 mmol) in dry ether (20 ml) under N2 is treated dropwise with ethylmagnesium bromide (2.437 ml, 7.31 mmol). After stirring for 30 mins the mixture is allowed to warm to RT. The reaction is quenched by careful addition of NH4Cl followed by 1M HCl and the contents are transferred to a separating funnel. The mixture is extracted with EtOAc and the organic portion is washed with 1M NaOH, brine, dried (MgSO4), evaporated down to give a light brown oil, which began to crystallise on standing. Purification by chromatography on silica eluting with 25% EtOAc/iso-Hex affords the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δ 8.2 (d, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 7.45 (d, 1H), 6.8 (d, 1H), 3.0 (q, 2H), 1.2 (t, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.437 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12]=[CH:11][C:10]=2[CH:14]=1)=[O:5].[CH2:16]([Mg]Br)[CH3:17]>CCOCC>[O:13]1[C:9]2[CH:8]=[CH:7][C:6]([C:4](=[O:5])[CH2:16][CH3:17])=[CH:14][C:10]=2[CH:11]=[CH:12]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
CON(C(=O)C=1C=CC2=C(C=CO2)C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.437 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 mins the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by careful addition of NH4Cl
CUSTOM
Type
CUSTOM
Details
the contents are transferred to a separating funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc
WASH
Type
WASH
Details
the organic portion is washed with 1M NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
to give a light brown oil, which
CUSTOM
Type
CUSTOM
Details
to crystallise
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with 25% EtOAc/iso-Hex

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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